ent-Labda-8(17),13Z-ジエン-15,16,19-トリオール 19-O-グルコシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside and related compounds involves complex organic reactions, leveraging comprehensive spectroscopic methods including 1D and 2D NMR and mass spectra for structural identification. For instance, the synthesis of ent-kaurane diterpene glycosides from steviol using phase transfer catalysts illustrates the methodology involved in the synthesis of similar compounds (Chaturvedula et al., 2011).

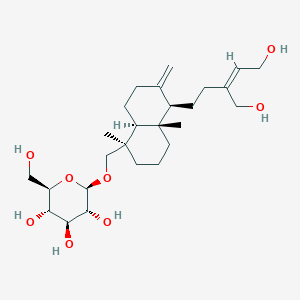

Molecular Structure Analysis

The molecular structure of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside has been elucidated through extensive spectral analysis, including NMR and mass spectrometry. These analyses are crucial for determining the chemical's specific arrangement of atoms and functional groups (Nguyen Thi Thuy My et al., 2020).

科学的研究の応用

抗炎症用途

この化合物は、抗炎症作用を持つことが判明しています {svg_1}。これは、関節炎、喘息、炎症性腸疾患など、炎症を特徴とする病状の治療における潜在的な用途を示唆しています。

抗ウイルス用途

この化合物は、抗ウイルス活性も示しています {svg_2}。これは、特に、新たなウイルス性疾患の出現に対する課題に直面する中で、新たな抗ウイルス薬の開発に役立つ可能性があります。

薬理学研究

生体活性を持つ天然物として、この化合物は薬理学研究において関心を集めています {svg_3}。その作用機序と潜在的な治療用途を完全に理解するために、さらに研究することができます。

食品研究

天然由来であることから、この化合物は食品研究で利用される可能性があります {svg_4}。たとえば、食品保存への潜在的な影響や天然添加剤としての可能性について調査することができます。

合成前駆体化合物

この化合物は、他の化合物の合成における前駆体として使用される可能性があります {svg_5}。これは、新たな薬剤の開発を支援できる医薬品化学の分野で特に役立つ可能性があります。

中間体およびファインケミカル

化学の分野では、この化合物はファインケミカルの合成における中間体として使用できます {svg_6}。これらの化学物質は、医薬品、農薬、材料科学など、幅広い産業で応用されています。

作用機序

Target of Action

It is known that this compound has anti-inflammatory and antiviral activity . This suggests that it may interact with targets involved in inflammatory and viral pathways.

Mode of Action

Given its anti-inflammatory and antiviral properties , it is likely that this compound interacts with its targets to modulate these pathways, potentially by inhibiting key enzymes or blocking receptor-ligand interactions.

Biochemical Pathways

Given its known biological activities , it can be inferred that this compound may influence pathways related to inflammation and viral replication.

Result of Action

Its known anti-inflammatory and antiviral activities suggest that it may modulate cellular processes related to these biological responses .

将来の方向性

生化学分析

Biochemical Properties

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: plays a significant role in biochemical reactions, particularly due to its anti-inflammatory and antiviral properties. It interacts with various enzymes and proteins, modulating their activities. For instance, it has been observed to inhibit certain inflammatory pathways by interacting with enzymes involved in the production of pro-inflammatory cytokines . Additionally, this compound may interact with viral proteins, inhibiting their replication and thereby exerting its antiviral effects .

Cellular Effects

The effects of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in inflammation, thereby reducing the inflammatory response . Moreover, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and inhibiting viral replication . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects and dose-response relationships are critical considerations in these studies .

Metabolic Pathways

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it can affect the levels of metabolites involved in cellular metabolism, leading to changes in cellular function .

Transport and Distribution

The transport and distribution of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins, influencing its localization and accumulation within specific tissues . Understanding these interactions is crucial for determining the compound’s therapeutic potential and optimizing its delivery to target tissues .

Subcellular Localization

The subcellular localization of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic efficacy .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,4aS,5R,8aS)-5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9-/t18-,19-,20-,21-,22+,23-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEKLYSVSMYNQX-NNAYNVENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CC/C(=C/CO)/CO)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyltriazole-4-carboxamide](/img/no-structure.png)